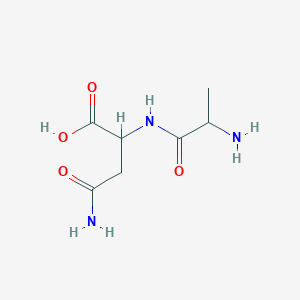

dl-Alanyl-dl-asparagine

Overview

Description

dl-Alanyl-dl-asparagine is a dipeptide composed of the amino acids alanine and asparagine. These amino acids are important in various biological processes and can be synthesized or metabolized by microorganisms. Alanine is involved in the transfer of nitrogen between tissues and within the cell's nitrogen metabolism, while asparagine plays a role in the biosynthesis of glycoproteins and other proteins .

Synthesis Analysis

The synthesis of dl-alanine can be achieved through several methods, including the use of propionic acid as a starting material. The synthesis process described involves small scale procedures, ion exchange columns, and vacuum sublimation to yield high purity amino acids . Additionally, dl-alanine can be produced by various enzymes in microorganisms, such as alanine transaminase and alanine racemase .

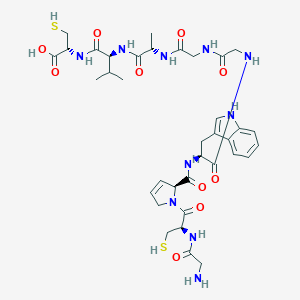

Molecular Structure Analysis

The molecular structure of this compound would consist of the amino group of alanine linked to the carboxyl group of asparagine, forming a peptide bond. The specific enzymes involved in the metabolism of these amino acids, such as alanine transaminase and aspartate ammonia-lyase, play a crucial role in the interconversion of these amino acids and their incorporation into peptides .

Chemical Reactions Analysis

In the context of chemical reactions, dl-alanine can participate in transamination reactions, where the amino group is transferred to form other amino acids or metabolites. For instance, dl-alanine can be converted to pyruvate, which is a key intermediate in metabolic pathways . The synthesis of dl-alanine derivatives, such as (1-Amino-2-propenyl) phosphonic acid, has been shown to inhibit enzymes like alanine racemase and D-alanine:D-alanine ligase, which are involved in bacterial cell wall synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the properties of the individual amino acids. For example, alanine is known for its ability to act as a natural moisture balancer in cosmetics, while aspartate is used in the production of the artificial sweetener aspartame . The solubility, stability, and reactivity of this compound would be determined by the functional groups present in the amino acids and the peptide bond linking them.

Scientific Research Applications

Thermodynamics and Solubility Studies :

- AlaAsn's solution enthalpies in different solvents like alcohols and water-organic mixtures have been extensively studied. These studies provide insights into the interactions between AlaAsn and various solvents, crucial for understanding its behavior in different environments (Smirnov & Badelin, 2011); (Badelin & Smirnov, 2011).

Microbial Fuel Cells and Energy Generation :

- Research has explored using amino acids, including AlaAsn, as substrates in microbial fuel cells. These studies investigate the potential of amino acids in renewable energy generation (Yang et al., 2012).

Material Science and Pharmaceutical Applications :

- Novel lipid analogues derived from asparagine, which might include AlaAsn, have been synthesized for potential use in enhancing the properties of lipid bilayers. These advancements could have implications in drug delivery and pharmaceutical formulations (Mfuh et al., 2011).

Biochemical and Immunological Studies :

- Studies have investigated the biochemical properties of AlaAsn in various contexts, such as its role in asparaginase activity and immunological responses. This research is pivotal for understanding the metabolic and immunological implications of AlaAsn in biological systems (Bunpo et al., 2008).

Chiral Selectivity and Crystallography :

- Research on the chiral selectivity of amino acids, including AlaAsn, upon coordination with metal centers provides valuable insights into stereochemistry and crystallography. This knowledge is essential for applications in materials science and pharmaceuticals (Shemchuk et al., 2020).

Peptide Chemistry :

- AlaAsn has been studied in the context of peptide chemistry, examining its selective chemical cleavage and implications in peptide synthesis and modification (Shiba et al., 1968).

Industrial Bioprocess Control :

- The use of amino acids, including AlaAsn, in bioprocess control and industrial applications has been explored. This research highlights the role of amino acids in optimizing industrial bioprocesses (Tosa et al., 1992).

Mechanism of Action

Target of Action

dl-Alanyl-dl-asparagine is a dipeptide composed of alanine and asparagine. For instance, it is involved in the metabolism of toxic ammonia in the body through the action of asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction .

Mode of Action

It does so through the action of asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

This compound likely participates in biochemical pathways through its constituent amino acids, alanine and asparagine. Asparagine, for instance, is derived from intermediates of central metabolism, mostly the citric acid cycle, in one or two steps . While the pathways are short, the importance and complexity of the functions of these amino acids befit their proximity to central metabolism .

Result of Action

Asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue .

Action Environment

It’s known that the dissolution of this compound in various solvents has been studied, suggesting that the compound’s action may be influenced by its surrounding environment .

Safety and Hazards

When handling “dl-Alanyl-dl-asparagine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUAQNUWXLYFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941962 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31796-57-3, 1999-41-3, 20051-99-4 | |

| Record name | NSC186899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-41-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)